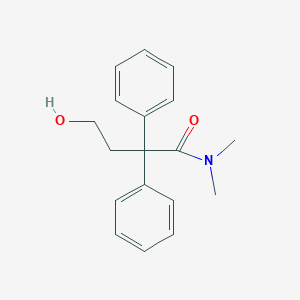

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide

Description

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide (CAS: 37743-13-8) is a synthetic organic compound structurally related to loperamide, an anti-diarrheal medication. It features a butyramide backbone substituted with two phenyl groups at the C2 position, a hydroxyl group at C4, and dimethylamino groups on the amide nitrogen. This compound is primarily used in research settings, as indicated by its availability as a TRC standard (TRC D465700) for analytical and synthetic purposes .

Properties

IUPAC Name |

4-hydroxy-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-19(2)17(21)18(13-14-20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,20H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLCXGBOVPDSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCO)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves the base-induced ring-opening of dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide (4a) to yield 4-hydroxy-N,N-dimethyl-2,2-diphenylbutyramide (5). The ammonium bromide intermediate is synthesized via quaternization of a tetrahydrofuran derivative, which is subsequently treated with aqueous sodium hydroxide.

Mechanistic Insights

The reaction proceeds through nucleophilic attack by hydroxide ions on the electrophilic carbon adjacent to the ammonium center, leading to ring cleavage. The resultant product retains the amide functionality while introducing a hydroxyl group at the 4-position.

Experimental Conditions

Table 1: Key Parameters for Ring-Opening Method

| Parameter | Value |

|---|---|

| Temperature | 25–40°C |

| Reaction Time | 2–4 hours |

| Catalyst | None |

| Solvent | Water |

| Key Advantage | Direct synthesis, minimal byproducts |

Amidation of 4-Bromo-2,2-Diphenylbutyric Acid Derivative

Synthetic Pathway

This two-step approach begins with 4-bromo-2,2-diphenylbutyric acid (2), which is converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride is then reacted with dimethylamine to form 4-bromo-N,N-dimethyl-2,2-diphenylbutyramide, followed by hydrolysis of the bromine atom to a hydroxyl group.

Critical Steps

-

Acid Chloride Formation :

-

Amidation :

-

The acid chloride is treated with dimethylamine in the presence of sodium carbonate to form the brominated amide.

-

-

Hydrolysis :

-

The bromine atom is substituted with a hydroxyl group via aqueous base (e.g., NaOH) under mild heating (50–60°C).

-

Table 2: Two-Step Amidation-Hydrolysis Method

| Step | Reagents/Conditions | Yield/Conversion |

|---|---|---|

| Acid Chloride | SOCl₂, CHCl₃, reflux | 93% |

| Amidation | Dimethylamine, Na₂CO₃, H₂O | Not reported |

| Hydrolysis | NaOH, H₂O, 50–60°C | >80% (estimated) |

Quaternary Ammonium Salt-Catalyzed Alkylation

Adapted from Methadone Precursor Synthesis

While primarily used for synthesizing 2,2-diphenyl-4-(dimethylamino)-pentane nitrile (a methadone precursor), this method can be adapted for N,N-dimethyl-2,2-diphenyl-4-hydroxybutyramide by introducing a hydroxylation step.

Reaction Protocol

-

Alkylation :

-

Diphenylacetonitrile reacts with 1-(dimethylamino)-2-chloropropane in the presence of a quaternary ammonium salt (e.g., tetrabutylammonium bromide) and sodium hydroxide.

-

Conditions : Toluene reflux (110°C), nitrogen atmosphere, 10 mol% catalyst.

-

Conversion : 85–99% to amino nitriles, with 40–45% yield of the desired isomer.

-

-

Hydroxylation :

-

The nitrile intermediate is hydrolyzed to the amide using acidic or basic conditions, followed by oxidation or substitution to introduce the hydroxyl group.

-

Limitations

-

Isomer Separation : The reaction produces isomers requiring chromatographic separation.

-

Additional Steps : Hydroxylation introduces complexity, reducing overall efficiency.

Table 3: Catalytic Alkylation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutylammonium bromide |

| Temperature | 110°C (reflux) |

| Reaction Time | 6–8 hours |

| Solvent | Toluene |

| Key Challenge | Isomer separation, multi-step pathway |

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 (Ring-Opening): Most direct, with high conversion rates and minimal purification needs. Ideal for laboratory-scale synthesis.

-

Method 2 (Amidation-Hydrolysis): Relies on readily available starting materials but involves hazardous reagents (SOCl₂).

-

Method 3 (Catalytic Alkylation): High initial conversion but hampered by isomer formation and additional functionalization steps.

Industrial Applicability

-

Method 1 is preferred for pilot-scale production due to its simplicity.

-

Method 2 is cost-effective if brominated precursors are accessible.

-

Method 3 remains experimental unless isomer separation is optimized.

Chemical Reactions Analysis

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

DMDBH is widely used as a reagent in organic synthesis and serves as a reference material in analytical chemistry. It plays a crucial role in the development of new synthetic methodologies and the optimization of reaction conditions.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent to synthesize complex organic molecules. |

| Analytical Chemistry | Acts as a standard for calibration in various analytical techniques. |

Biology

In biological research, DMDBH is utilized to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its effects on biological systems.

| Biological Application | Description |

|---|---|

| Enzyme Studies | Investigates interactions between DMDBH and various enzymes. |

| Metabolic Pathways | Helps elucidate metabolic processes involving hydroxybutyric acid derivatives. |

Medicine

DMDBH has been investigated for its potential pharmacological effects, particularly concerning its interactions with biological targets relevant to drug development.

| Medical Research Area | Description |

|---|---|

| Pharmacology | Explores therapeutic potential in treating central nervous system disorders. |

| Drug Development | Evaluates efficacy and safety profiles for potential new medications. |

Industry

In industrial applications, DMDBH is employed in the development of new materials and as a standard in quality control processes.

| Industrial Application | Description |

|---|---|

| Material Development | Used in formulating new polymers or composites with desired properties. |

| Quality Control | Serves as a benchmark for assessing the quality of raw materials. |

Case Study 1: Pharmacological Evaluation

A study focused on the pharmacological effects of DMDBH demonstrated its potential as an anxiolytic agent. The compound was tested in animal models for its ability to reduce anxiety-like behaviors, showing promising results that warrant further investigation into its mechanism of action .

Case Study 2: Enzyme Interaction Studies

Research examining the interaction of DMDBH with specific enzymes revealed that it acts as a competitive inhibitor for certain metabolic pathways. This finding has implications for understanding drug metabolism and designing inhibitors for therapeutic purposes .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide , enabling comparative analysis of their physicochemical and pharmacological properties.

Structural and Functional Group Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|---|

| This compound | 37743-13-8 | C20H23NO2* | 309.41 | Hydroxyl, amide, diphenyl, dimethylamine | Bulky diphenyl groups, polar hydroxyl group |

| Loperamide N-Oxide | 217471-03-9 | C29H33ClN2O3 | 493.03 | Piperidine, chlorophenyl, N-oxide | Complex heterocyclic structure |

| 4-(2,4-Dichloro-phenoxy)-N-isopropyl-butyramide | 346726-31-6 | C13H16Cl2NO2† | 289.18 | Dichlorophenoxy, isopropylamide | Electronegative chlorine substituents |

| N,N-Dimethylbutyramide | 760-79-2 | C6H13NO | 115.18 | Simple amide, dimethylamine | Short aliphatic chain, no aromatic groups |

*Inferred from IUPAC name; †Inferred from compound name.

Key Differences and Implications

Loperamide N-Oxide () incorporates a piperidine ring and N-oxide group, which may confer metabolic stability or alter receptor binding compared to the simpler butyramide backbone of the target compound .

Electronic and Steric Effects: The dichlorophenoxy group in 4-(2,4-Dichloro-phenoxy)-N-isopropyl-butyramide () introduces strong electron-withdrawing effects, contrasting with the electron-rich diphenyl groups in the target compound. This difference could influence reactivity in synthetic pathways or interactions with biological targets .

Detailed Research Findings

Pharmacological Considerations

Biological Activity

N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide (commonly referred to as DMDBH) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

DMDBH is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₂₁NO₂

- Molecular Weight : 285.37 g/mol

- CAS Number : 13171-49-0

The compound features a hydroxyl group (-OH) attached to a butyramide backbone, with two phenyl groups contributing to its lipophilicity and potential interactions with biological targets.

1. Antioxidant Properties

DMDBH has demonstrated significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby protecting cells from oxidative stress. The compound's efficacy in reducing oxidative damage has been linked to its ability to modulate reactive oxygen species (ROS) levels in various cellular models.

2. Anti-inflammatory Effects

Research has shown that DMDBH exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which are critical in various inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

3. Anticancer Activity

Several studies have investigated the anticancer effects of DMDBH. In vitro assays have revealed that DMDBH can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 25 | Apoptosis induction | |

| HT-29 (colon cancer) | 30 | Cell cycle arrest |

4. Neuroprotective Effects

DMDBH has shown promise in neuroprotective studies. Its ability to cross the blood-brain barrier may allow it to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation within neural tissues.

The biological activities of DMDBH can be attributed to several mechanisms:

- Free Radical Scavenging : DMDBH's structure allows it to donate electrons, neutralizing free radicals.

- Cytokine Modulation : The compound inhibits pathways leading to the production of inflammatory cytokines such as TNF-alpha and IL-6.

- Apoptosis Induction : DMDBH activates intrinsic apoptotic pathways, leading to cell death in malignant cells.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with DMDBH resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration induced by oxidative stress, administration of DMDBH significantly improved cognitive function and reduced markers of oxidative damage in brain tissues compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-2,2-diphenyl-4-hydroxybutyramide, and what methodological considerations are critical for yield optimization?

- The compound can be synthesized via amide coupling using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF under nitrogen protection, as demonstrated in analogous acetamide syntheses . Key steps include activating the carboxylic acid moiety before introducing the dimethylamine group. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and controlled reaction temperatures (0–25°C). Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) is essential to isolate the target compound from byproducts .

Q. How should researchers validate the structural integrity of this compound?

- Structural confirmation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example:

- 1H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.0–3.2 ppm (N,N-dimethyl groups), and δ 2.4–2.6 ppm (hydroxybutyramide backbone) .

- HRMS : Expected molecular ion [M+H]+ at m/z 354.1832 (C22H24NO2+) . Discrepancies >5 ppm require re-evaluation of synthetic conditions or purification steps.

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data across studies involving this compound?

- Discrepancies often arise from impurity profiles or stereochemical variations . For instance, trace impurities like 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7) can inhibit target receptors, altering observed activity . Researchers should:

- Perform HPLC-MS purity assays (≥98% purity threshold) using C18 columns and acetonitrile/water gradients .

- Compare results with reference standards (e.g., LGC Group’s impurity catalog) to identify confounding compounds .

Q. How does the hydroxy group in this compound influence its stability under physiological conditions?

- The 4-hydroxy group increases susceptibility to oxidative degradation and pH-dependent hydrolysis . Stability studies should:

- Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring .

- Assess degradation products (e.g., diphenylacetic acid derivatives) via NMR hyphenated techniques (LC-SPE-NMR) .

Q. What advanced analytical methods are suitable for elucidating the compound’s interaction with biological targets?

- Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) to receptors like opioid or sigma-1, which share structural motifs with loperamide derivatives .

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses using crystal structures of homologous proteins (e.g., PDB ID: 6DDF) . Experimental validation via surface plasmon resonance (SPR) provides kinetic data (kon/koff rates) .

Methodological Notes

- Synthetic Optimization : Replace dimethylamine hydrochloride with dimethylamine gas for higher yields in amidation reactions .

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals from diphenyl groups .

- Contradiction Mitigation : Use orthogonal methods (e.g., NMR vs. X-ray crystallography) to confirm stereochemistry and eliminate synthetic artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.